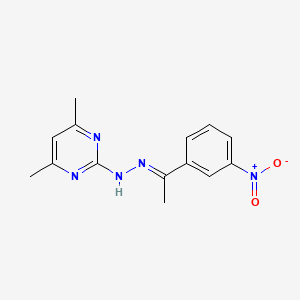
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine, commonly known as DOB, is a powerful psychedelic drug that belongs to the amphetamine family. DOB is known for its potent hallucinogenic effects and is often used in scientific research to study the mechanisms of action of hallucinogens.
Mécanisme D'action
DOB is a potent agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. Activation of the 5-HT2A receptor is thought to be responsible for the hallucinogenic effects of DOB and other psychedelic drugs. The exact mechanism of action of DOB is not fully understood, but it is believed to involve the modulation of neural activity in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects:
DOB produces a wide range of biochemical and physiological effects in the body. It increases the release of serotonin and other neurotransmitters in the brain, leading to altered perception, mood, and thought processes. DOB also increases heart rate and blood pressure, and can cause nausea, vomiting, and other physical symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOB in scientific research is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of hallucinogens on specific brain regions and neurotransmitter systems. However, DOB is also highly toxic and can cause serious health problems if not handled properly. It is also illegal in many countries, which limits its availability for research purposes.
Orientations Futures
There are many potential future directions for research on DOB and other hallucinogens. One area of interest is the use of these drugs in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of research is the development of new drugs based on the structure of DOB and other hallucinogens, which may have therapeutic benefits without the side effects of the original compounds. Finally, research on the long-term effects of hallucinogen use is needed to better understand the risks and benefits of these drugs.
Méthodes De Synthèse
DOB is synthesized by the reaction of 2,5-dimethoxyaniline with nitroethane to produce 2,5-dimethoxyphenethylamine. This intermediate is then reacted with cycloheptanone in the presence of a reducing agent to produce DOB.
Applications De Recherche Scientifique
DOB is commonly used in scientific research to study the mechanisms of action of hallucinogens. It is used to investigate the role of serotonin receptors in the brain and their involvement in the psychedelic experience. DOB is also used to study the effects of hallucinogens on brain function and behavior.
Propriétés
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-15-9-12(14(18(19)20)10-16(15)22-2)11-17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPHJWABDOKNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2CCCCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354504 |
Source


|
| Record name | AC1LFB7G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine | |
CAS RN |
5549-74-6 |
Source


|
| Record name | AC1LFB7G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)
